REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:7][C:6]([NH2:8])=[N:5][CH:4]=1)[CH3:2].Br[CH2:10][CH:11]1[CH2:15][CH2:14][CH2:13][O:12]1>>[CH2:1]([C:3]1[S:7][C:6](=[NH:8])[N:5]([CH2:10][CH:11]2[CH2:15][CH2:14][CH2:13][O:12]2)[CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CN=C(S1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1OCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CN(C(S1)=N)CC1OCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |